N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine
Description
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrazine ring. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8/c1-3-24-14-7-5-4-6-13(14)22-17(24)12(2)21-15-8-18-9-16(23-15)25-11-19-10-20-25/h4-12H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMDZNFLKDWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC3=CN=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Formation of the Triazole Ring: This involves the cyclization of appropriate precursors such as hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Pyrazine Ring: This can be synthesized by cyclization reactions involving diamines and diketones.
Coupling Reactions: The final step involves coupling the benzimidazole, triazole, and pyrazine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings.
Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and triazole rings.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core and have similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are similar in structure and function.
Pyrazine Derivatives: Compounds like pyrazinamide are structurally related and used in similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
